PIM1 Kinase Inhibition: 480-Fold Potency Enhancement from Core Scaffold to Optimized Derivative
The unsubstituted 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one core scaffold (Compound 1) exhibits a PIM1 IC₅₀ of 1.441 µM, representing the baseline activity of the parent heterocycle [1]. Through rational structure-based optimization guided by X-ray crystallography, derivative Compound 15a achieved a PIM1 IC₅₀ of 3 nM, PIM2 IC₅₀ of 73 nM, and PIM3 IC₅₀ of 12 nM [1]. This represents a 480-fold improvement in PIM1 inhibitory potency relative to the unsubstituted core, demonstrating the scaffold's high optimizability and the critical importance of specific substitution patterns for achieving therapeutically relevant potency [1]. Furthermore, Compound 20c from a subsequent stereoselective synthesis campaign demonstrated excellent potency on PIM1 and PIM2 with exquisite kinase selectivity and pharmacokinetic properties that efficiently and dose-dependently promoted c-Myc degradation [2].
| Evidence Dimension | PIM1 kinase inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Compound 15a: PIM1 IC₅₀ = 3 nM; Compound 20c: excellent potency on PIM1 |
| Comparator Or Baseline | Unsubstituted core scaffold (Compound 1): PIM1 IC₅₀ = 1.441 µM |
| Quantified Difference | 480-fold improvement (1.441 µM / 0.003 µM) |
| Conditions | Biochemical kinase inhibition assay; ATP concentration = 2×Km; IC₅₀ values are average of two or more determinations |
Why This Matters
This quantitative comparison demonstrates that the 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one scaffold is not a terminal active compound but rather a highly optimizable core that enables dramatic potency gains through systematic derivatization, making it a strategic starting point for PIM kinase inhibitor development.
- [1] Casuscelli F, Ardini E, Avanzi N, et al. Discovery and optimization of pyrrolo[1,2-a]pyrazinones leads to novel and selective inhibitors of PIM kinases. Bioorg Med Chem. 2013;21(23):7364-7380. doi:10.1016/j.bmc.2013.09.054. View Source
- [2] Casuscelli F, Ardini E, Avanzi N, et al. Stereoselective synthesis of 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives as PIM kinase inhibitors inspired from marine alkaloids. Chirality. 2022;34(11):1437-1452. doi:10.1002/chir.23501. View Source
